1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, trihydrochloride
Description
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, trihydrochloride is a complex arylpiperazine derivative with a 1,4-benzodioxane core. The structure comprises:
- A 2,3-dihydro-1,4-benzodioxin-2-methanamine backbone.
- A 4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl substituent on the amine group.
- A trihydrochloride salt form, enhancing solubility and stability for pharmacological applications.
Properties
CAS No. |
104655-22-3 |
|---|---|
Molecular Formula |
C29H38Cl3N3O4 |
Molecular Weight |
599.0 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline;trihydrochloride |
InChI |
InChI=1S/C29H35N3O4.3ClH/c1-33-27-8-3-2-7-26(27)32-18-16-31(17-19-32)15-6-20-34-24-13-11-23(12-14-24)30-21-25-22-35-28-9-4-5-10-29(28)36-25;;;/h2-5,7-14,25,30H,6,15-22H2,1H3;3*1H |
InChI Key |
UBHVDPWKQVRLPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)NCC4COC5=CC=CC=C5O4.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- IUPAC Name: N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline; trihydrochloride
- Molecular Formula: C29H35N3O4·3HCl
- Molecular Weight: 599.0 g/mol
- Key Structural Features:
- 1,4-Benzodioxin ring (2,3-dihydro) attached via methanamine linkage
- 4-substituted phenyl ring with a 3-(piperazinyl)propoxy substituent
- Piperazine ring substituted with a 2-methoxyphenyl group
- Trihydrochloride salt form for enhanced stability and solubility
Preparation Methods
Detailed Stepwise Synthesis
Step 1: Preparation of Halo-Substituted Propyl Intermediates
- Starting from 2,6-dioxopiperidine glutamate, react with l-bromo-3-chloropropane in the presence of a base such as potassium carbonate (5.5 kg, 39.86 moles, 3 equivalents) and a phase transfer catalyst like tetrabutylammonium bromide (0.855 kg, 2.66 moles, 0.06 equivalents) in acetone solvent (45 L).
- Stir the mixture for approximately 21 hours at ambient temperature.
- Filter inorganic salts and wash with acetone. Concentrate filtrate to oily residue, wash repeatedly with hexane to remove excess alkyl halide.
- Extract with ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield a mixture of 1-bromo-3-(2,6-dioxopiperidin-1-yl)propane and 1-chloro-3-(2,6-dioxopiperidin-1-yl)propane (ratio approx. 31% to 65%).
- This mixture is used directly in the next step without further purification.
Step 2: Coupling with 1-(2-methoxyphenyl)piperazine
- React the halo-substituted intermediate mixture with 1-(2-methoxyphenyl)piperazine hydrochloride in the presence of bases such as potassium carbonate, sodium carbonate, or cesium carbonate, and catalysts like sodium iodide or potassium iodide in solvents such as dimethylformamide (DMF).
- Reaction conditions typically involve heating and stirring to facilitate nucleophilic substitution of the halogen by the piperazine nitrogen.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Purify the product by crystallization from isopropyl alcohol with activated carbon treatment to remove impurities.
- Dry under reduced pressure to yield the hydrochloride salt of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)propane hydrochloride with yields around 80%.
Step 3: Formation of the Propoxy-Linked Aniline Derivative
- The key intermediate bearing the piperazinylpropyl moiety is then reacted with 4-aminophenol or its derivatives to form the propoxy linkage. This involves nucleophilic substitution or ether formation under basic conditions (e.g., potassium tert-butoxide or sodium hydride as base) in solvents like tetrahydrofuran (THF), dioxane, or DMF.
- Protecting groups such as tert-butoxycarbonyl (Boc), trityl, or benzyl may be used on amine or hydroxyl groups to prevent side reactions during coupling steps.
- After coupling, deprotection steps yield the free amine linked through the propoxy bridge to the substituted phenyl ring.
Step 4: Final Assembly and Salt Formation
- The benzodioxin-2-methanamine moiety is introduced by reacting the propoxy-linked intermediate with 2,3-dihydro-1,4-benzodioxin-2-methanamine under suitable conditions, often using coupling agents or under nucleophilic substitution conditions.
- The final compound is converted to the trihydrochloride salt by treatment with hydrochloric acid in ether or suitable solvents.
- Crystallization and purification yield the final product as a stable, crystalline trihydrochloride salt.
Reaction Conditions and Reagents Summary Table
Analytical Characterization and Purity
- NMR (Nuclear Magnetic Resonance): Used to confirm structure and identify impurities such as formylated piperazine or bis-piperazinyl propane byproducts.
- Mass Spectrometry (MS): Confirms molecular weight and composition.
- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC used to monitor reaction progress and purity.
- Melting Point: Crystalline hydrochloride salts exhibit sharp melting points indicating purity (e.g., 105-112 °C for related derivatives).
- Elemental Analysis: Confirms empirical formula, particularly for hydrochloride salt content.
Research Discoveries and Improvements
- Use of phase transfer catalysts such as tetrabutylammonium bromide enhances alkylation efficiency in step 1.
- Selection of bases like potassium carbonate or cesium carbonate balances reactivity and minimizes side reactions.
- Employing activated carbon during crystallization improves purity by adsorbing colored impurities.
- Protecting groups in step 3 allow selective functionalization without degradation of sensitive moieties.
- Optimization of solvent systems (acetone, DMF, isopropanol) and temperature profiles improves yields and scalability.
Chemical Reactions Analysis
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The following analogs share the 2,3-dihydro-1,4-benzodioxin-2-methanamine backbone but differ in substituents:
*Trihydrochloride form increases molecular weight by ~109.18 g/mol (3 × HCl).
Physicochemical Properties
- Lipophilicity (LogP): The N-pentyl derivative (CAS 4442-63-1) has an XLogP3 of 3.1, indicating moderate lipophilicity suitable for CNS penetration .
- Solubility: The trihydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., ambenoxan) .
- Boiling Point:
Pharmacological and Research Findings
- WB 4101 Hydrochloride : A well-characterized α₁-adrenergic receptor antagonist used in cardiovascular and neurological research .
- Ambenoxan: Listed in the INN as an antidepressant, suggesting serotonin/norepinephrine reuptake inhibition or receptor modulation .
- Target Compound: The piperazinylpropoxyphenyl substituent may enhance receptor selectivity (e.g., 5-HT₁A or α₂-adrenergic receptors) compared to simpler analogs. No direct activity data is available, but structural similarity to WB 4101 and ambenoxan implies CNS-targeted applications.
Biological Activity
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, trihydrochloride is a complex organic compound with potential pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxin ring structure with a methanamine group and multiple functional groups that suggest potential interactions with biological targets. Its molecular formula can be represented as C₃₁H₃₉Cl₃N₂O₃.
The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes in the body:
- α1B-Adrenergic Receptor Antagonism : The compound acts as an antagonist at the α1B-adrenergic receptor, which plays a crucial role in regulating vascular tone and blood pressure. By blocking this receptor, it can modulate various physiological processes .
- Influence on Neurotransmission : It may also influence neurotransmission pathways, potentially affecting mood and cognitive functions due to its structural similarity to other psychoactive compounds .
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antihypertensive Effects : As an α1B-antagonist, it has been shown to lower blood pressure in animal models by inhibiting vasoconstriction .
- Neuroprotective Properties : Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Vascular Response :
- Neuropharmacological Assessment :
Data Tables
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound during synthesis?
Methodological Answer:
To ensure purity and structural fidelity, researchers should employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection, as demonstrated in phenolic compound analysis .
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions, particularly for the 1,4-benzodioxin and piperazinyl moieties.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis: Validate stoichiometry of the trihydrochloride salt.
Advanced: How can computational chemistry optimize the synthesis pathway for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:
- Predict Intermediate Stability: Identify high-energy intermediates that may cause yield limitations .
- Screen Reaction Conditions: Use reaction path search algorithms to simulate solvent effects, temperature, and catalytic systems.
- Validate Transition States: Compare computed activation energies with experimental kinetics to refine mechanistic models.
- Feedback Loops: Apply ICReDD’s approach by iterating computational predictions with small-scale experiments to prioritize viable pathways .
Basic: What synthetic strategies are reported for constructing the 1,4-benzodioxin moiety in related compounds?
Methodological Answer:
The 1,4-benzodioxin core is typically synthesized via:
- Cyclization Reactions: Acid-catalyzed cyclization of diols or dihalides, as seen in benzofuran-derived natural products .
- Sigmatropic Rearrangements: Utilize [3,3]-sigmatropic shifts under mild conditions to form the dioxane ring .
- Protecting Group Strategies: Protect hydroxyl groups with benzyl or methoxy substituents during coupling steps to prevent side reactions .
Advanced: How can contradictory pharmacological activity data for this compound across in vitro models be resolved?
Methodological Answer:
Address discrepancies through:
- Orthogonal Assays: Validate receptor binding (e.g., serotonin or adrenergic receptors) using radioligand displacement and functional cAMP assays.
- Cell Line Authentication: Ensure consistency in cell models (e.g., HEK293 vs. CHO-K1) by verifying receptor expression levels via qPCR .
- Meta-Analysis: Apply statistical tools (e.g., mixed-effects models) to harmonize data from diverse studies, accounting for variables like incubation time and solvent effects .
Basic: What solvent systems and conditions optimize the final coupling step in synthesizing this compound?
Methodological Answer:
Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., THF or acetonitrile) enhance nucleophilic substitution at the propoxy linker .
- Base Selection: Use anhydrous potassium carbonate or sodium hydride to deprotonate phenolic intermediates without hydrolyzing sensitive groups .
- Temperature Control: Maintain 0–5°C during NaH-mediated reactions to prevent exothermic side reactions .
Advanced: How can advanced statistical experimental design (DoE) improve yield in multi-step synthesis?
Methodological Answer:
Implement response surface methodology (RSM) to:
- Identify Critical Factors: Screen variables (e.g., catalyst loading, stoichiometry) using factorial designs .
- Optimize Interactions: Model nonlinear relationships between reaction time and temperature via central composite designs.
- Reduce Iterations: Apply ICReDD’s data-driven approach to narrow optimal conditions by integrating computational predictions with sparse experimental data .
Basic: What are the stability considerations for storing the trihydrochloride salt form?
Methodological Answer:
- Humidity Control: Store desiccated at −20°C to prevent hydrolysis of the hydrochloride groups.
- Light Sensitivity: Protect from UV exposure due to the benzodioxin chromophore.
- Solubility Monitoring: Pre-dissolve in degassed DMSO for biological assays to avoid salt precipitation .
Advanced: What strategies elucidate the compound’s structure-activity relationship (SAR) for piperazinyl modifications?
Methodological Answer:
- Analog Synthesis: Systematically vary substituents on the 2-methoxyphenyl group and assess binding affinity via surface plasmon resonance (SPR).
- Molecular Dynamics (MD): Simulate ligand-receptor docking to identify critical hydrogen bonds or steric clashes.
- Free-Wilson Analysis: Deconstruct contributions of individual moieties to overall activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
